molecular formula C14H16N4OS B2513013 2-({4-ethyl-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide CAS No. 478065-59-7

2-({4-ethyl-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Cat. No. B2513013
CAS RN: 478065-59-7
M. Wt: 288.37
InChI Key: XIBLVZVPNLYIFY-CMDGGOBGSA-N
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Description

The compound is a derivative of acetamide, which is an organic compound with the formula CH3C(O)NH2 . It is the simplest amide derived from acetic acid and has a variety of uses in the chemical industry .


Synthesis Analysis

While specific synthesis methods for this compound were not found, acetamide derivatives can be synthesized through various methods . For instance, thiophene derivatives, which share some structural similarities with your compound, can be synthesized using Gewald synthesis .


Molecular Structure Analysis

The compound contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .


Chemical Reactions Analysis

Again, while specific reactions for this compound were not found, acetamide and its derivatives are known to undergo a variety of chemical reactions . For example, they can participate in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For acetamide, it is a colorless, hygroscopic solid . Amides, in general, can form hydrogen bonds with water, making lower members of the series soluble in water .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, some indole derivatives have been found to have antiviral, anti-inflammatory, and anticancer activities .

Safety and Hazards

The safety and hazards would depend on the specific compound. For acetamide, it has a permissible exposure limit (PEL) of 1 ppm (inhalable fraction and vapor) according to the American Conference of Governmental Industrial Hygienists (ACGIH) .

Future Directions

The future directions in the field of medicinal chemistry involve the design and development of new pharmaceutical compounds. There is a particular interest in the synthesis of various scaffolds of indole for screening different pharmacological activities .

properties

IUPAC Name

2-[[4-ethyl-5-[(E)-2-phenylethenyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4OS/c1-2-18-13(9-8-11-6-4-3-5-7-11)16-17-14(18)20-10-12(15)19/h3-9H,2,10H2,1H3,(H2,15,19)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIBLVZVPNLYIFY-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)N)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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